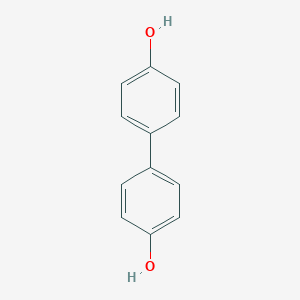

4,4'-Dihydroxybiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCBEIPGXKNHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54614-69-6 (mono-hydrochloride salt) | |

| Record name | 4,4'-Dihydroxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1029120 | |

| Record name | 4,4'-Biphenyldiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Off-white, light beige, or light gray odorless powder; [Acros Organics MSDS] | |

| Record name | [1,1'-Biphenyl]-4,4'-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dihydroxybiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000079 [mmHg] | |

| Record name | 4,4'-Dihydroxybiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

92-88-6 | |

| Record name | 4,4′-Dihydroxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dihydroxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dihydroxybiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Biphenyldiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-4,4'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-BIPHENYLDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8994A0904 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility of 4,4'-Dihydroxybiphenyl in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 4,4'-Dihydroxybiphenyl (also known as 4,4'-biphenol), a key intermediate in the synthesis of high-performance polymers and a compound of interest in medicinal chemistry. Understanding its solubility is critical for its application in various research and development settings, including polymer chemistry, materials science, and drug discovery.

Core Topic: Solubility Profile of this compound

This compound is a white to off-white crystalline solid. Its molecular structure, characterized by two hydroxyl groups on a biphenyl (B1667301) backbone, dictates its solubility behavior. The presence of the polar hydroxyl groups allows for hydrogen bonding, while the nonpolar biphenyl structure contributes to its solubility in organic solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively available in publicly accessible literature. However, based on available information, a qualitative and partially quantitative summary is provided below.

| Solvent | Qualitative Solubility | Quantitative Solubility (at specific temperature) |

| Water | Insoluble / Sparingly soluble | Data not available |

| Methanol | Soluble | Data not available |

| Ethanol | Soluble[1] | Data not available |

| Acetone | Soluble | Data not available |

| Ethyl Acetate | Soluble | Data not available |

| Dichloromethane | Soluble | Data not available |

| Chloroform | Very slightly soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | Soluble | 100 mg/mL (537.03 mM) |

| Dimethylformamide (DMF) | Very soluble | Data not available |

| Ether | Soluble[1] | Data not available |

| Tetrahydrofuran (THF) | Soluble | Data not available |

| Glacial Acetic Acid | Sparingly soluble | Data not available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound, which are standard in pharmaceutical and chemical research.

Isothermal Equilibrium Method

The isothermal equilibrium method, also known as the shake-flask method, is a reliable technique for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-capped vial or flask). The amount of solid added should be sufficient to ensure that a saturated solution is formed in equilibrium with the undissolved solid.

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is used for this purpose. The temperature should be carefully monitored and maintained throughout the experiment.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Subsequently, the supernatant is carefully separated from the solid phase by filtration (using a syringe filter, e.g., 0.45 µm PTFE) or centrifugation.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL, g/100 mL, or mol/L).

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly for non-volatile solutes.

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the isothermal equilibrium method (steps 1 and 2).

-

Sample Collection: A known volume or weight of the clear, saturated supernatant is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Solvent Evaporation: The solvent is removed by evaporation under controlled conditions. This can be achieved by heating at a temperature below the decomposition point of this compound, often under reduced pressure (e.g., using a rotary evaporator or a vacuum oven).

-

Drying and Weighing: The container with the solid residue is dried to a constant weight in a desiccator or vacuum oven. The final weight of the container with the dried solute is recorded.

-

Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the empty container from the final weight. The solubility is then calculated as the mass of the solute per volume or mass of the solvent.

Visualizations: Signaling Pathways and Experimental Workflows

Synthesis of Liquid Crystalline Polymers from this compound

This compound is a crucial monomer in the synthesis of liquid crystalline polymers (LCPs) due to its rigid, rod-like structure, which imparts desirable thermal and mechanical properties to the resulting polymers. The following diagram illustrates a generalized workflow for the synthesis of an LCP using this compound.

Tyrosinase Inhibition by this compound

This compound has been identified as a potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. This makes it a compound of interest for applications in cosmetics and treatments for hyperpigmentation. The diagram below illustrates the logical relationship of its inhibitory action.

References

4,4'-Dihydroxybiphenyl reactivity and stability studies

An In-depth Technical Guide to the Reactivity and Stability of 4,4'-Dihydroxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4,4'-biphenol, is an aromatic organic compound with the chemical formula (C₆H₄OH)₂. It consists of two phenol (B47542) moieties connected by a single bond at the para positions.[1][2] This symmetrical structure imparts notable thermal stability and rigidity, making it a valuable monomer in the synthesis of high-performance polymers, including liquid crystalline polymers and heat-resistant polysulfones.[2][3] In the realm of life sciences, its structural similarity to other biologically active biphenyls has prompted investigations into its pharmacological potential, notably as a potent enzyme inhibitor.[1][4]

This technical guide provides a comprehensive overview of the reactivity and stability of this compound. It includes summaries of its physicochemical properties, detailed experimental protocols, and an analysis of its key chemical reactions and degradation pathways, tailored for professionals in research and development.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][5] Its high melting point and limited solubility in water are characteristic features influenced by its symmetrical structure and capacity for hydrogen bonding.[1] Key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀O₂ | [5][6] |

| Molecular Weight | 186.21 g/mol | [3][5][6] |

| Appearance | White to off-white crystalline solid/powder | [1][5][7] |

| Melting Point | 278-283 °C | [5] |

| Boiling Point | 280.69 °C (rough estimate) | [5] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone (B3395972), ether, and sodium hydroxide (B78521) | [1][5][7] |

| CAS Number | 92-88-6 | [3][6] |

Chemical Reactivity

The reactivity of this compound is dominated by its two phenolic hydroxyl groups and the aromatic biphenyl (B1667301) backbone, which allow for a variety of chemical transformations.[3]

Reactions of the Hydroxyl Groups

The phenolic hydroxyl groups are weakly acidic and are the primary sites of reactivity.

-

Deprotonation: In the presence of a base, such as potassium carbonate, the hydroxyl groups are deprotonated to form a highly nucleophilic dianionic phenoxide. This is often the first step in substitution reactions.[3]

-

Polymerization: As a bifunctional monomer, it is crucial in polymer chemistry. It is used to synthesize high-performance polymers like polyesters, polycarbonates, and polysulfones, which benefit from the rigidity and thermal stability of the biphenyl unit.[3][5][8]

-

Nucleophilic Aromatic Substitution (SNAr): The diphenoxide ion can act as a potent nucleophile, displacing leaving groups on electron-deficient aromatic rings to form diaryl ethers.[3]

Oxidation Reactions

Oxidation of this compound is a key reaction, often leading to colored products.

-

Dehydrogenation to Diphenoquinones: The oxidation of this compound results in the formation of diphenoquinones. This dehydrogenation process proceeds through a resonance-stabilized phenoxyl radical intermediate.[3]

Reactions of the Aromatic Rings

The biphenyl core can undergo further substitution, although this is less common than reactions at the hydroxyl groups.

-

Derivatization: The biphenyl skeleton is a versatile building block for synthesizing new derivatives. For instance, it can be regioselectively brominated at the 3 and 3' positions, followed by reactions like the Heck reaction to introduce other functionalities.[9]

Stability Profile

This compound is generally a stable compound under standard conditions.

| Stability Type | Description | Source(s) |

| Thermal Stability | The compound exhibits moderate to high thermal stability, with a high melting point. Its rigid structure contributes to the enhanced thermal properties of polymers derived from it. | [1][3][5] |

| Storage Stability | Stable under normal temperatures and pressures. It is recommended to store in a cool, dry, well-ventilated area in a tightly closed container. | [1] |

| Biological Stability | Can be a substrate for certain enzymes. White-rot fungi, for example, produce laccase enzymes that can oxidize and biotransform this compound. It may also occur as a metabolic byproduct in microbial transformations of biphenyl pollutants. | [1][10] |

Experimental Protocols

Detailed methodologies for key cited experiments are provided below.

Protocol 1: Synthesis of this compound via Oxidative Decomposition

This protocol describes the preparation of this compound from 4,4'-di(2-hydroxy-2-propyl)biphenyl, a method that minimizes by-products and simplifies purification.[11][12]

Materials:

-

4,4'-di(2-hydroxy-2-propyl)biphenyl

-

Acetonitrile (B52724) (solvent)

-

60% aqueous hydrogen peroxide

-

70% perchloric acid (acid catalyst)

-

Saturated aqueous saline solution

Procedure:

-

In a suitable reaction vessel, combine 100 mg (0.370 mmol) of 4,4'-di(2-hydroxy-2-propyl)biphenyl with 2 ml of acetonitrile and 44 mg of 60% aqueous hydrogen peroxide.[11]

-

Stir the mixture at 30°C.[11]

-

Add 50 mg of 70% perchloric acid dropwise to the stirring mixture to initiate the reaction.[11]

-

Continue stirring for 30 minutes. The reaction should result in a homogeneous solution.[11]

-

To isolate the product, add a saturated aqueous saline solution to the reaction mixture, which will cause it to separate into organic and aqueous phases.[11]

-

Wash the organic phase with additional saturated aqueous saline solution, then separate and collect the organic phase.[11]

-

Remove the solvent (acetonitrile) by distillation to obtain crude this compound.[11]

-

The crude product can be further purified by recrystallization. The expected yield is approximately 97.8%.[11]

Protocol 2: Synthesis via Alkali Fusion

This protocol details the synthesis from the dipotassium (B57713) salt of biphenyl-4,4'-disulfonic acid.[13]

Materials:

-

Dipotassium salt of biphenyl-4,4'-disulfonic acid

-

Potassium hydroxide (15% water content by weight)

-

Sodium carbonate

-

Acetone

-

Concentrated hydrochloric acid

Procedure:

-

In a stainless steel kettle, combine 400 g (6.1 moles) of potassium hydroxide and 40 g (0.38 mole) of sodium carbonate.[13]

-

Heat the mixture and introduce 195 g (0.5 mole) of the dipotassium salt of biphenyl-4,4'-disulfonic acid at 280°C.[13]

-

Increase the temperature to 320°C and maintain for 3 hours.[13]

-

Cool the resulting melt by metering in water.[13]

-

Dilute the reaction mixture with water and acidify to a pH of 6.5 using concentrated hydrochloric acid at 90°C. A precipitate will form.[13]

-

Filter the precipitate under suction.[13]

-

Extract the this compound from the solid using acetone.[13]

-

Remove the acetone to yield the final product. This method can produce the compound with >99% purity and a yield of 92%.[13]

Visualizing Reactivity and Biological Interactions

Diagrams created using Graphviz provide clear visual representations of key processes involving this compound.

Caption: Overview of the primary reaction pathways for this compound.

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity: Tyrosinase Inhibition

This compound has been identified as a potent competitive inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis.[4] This activity makes it a compound of interest for applications in cosmetics and dermatology for skin whitening purposes.[4]

| Parameter | Value | Description | Source(s) |

| IC₅₀ | 1.91 µM | The concentration required to inhibit 50% of tyrosinase activity. | [4] |

| Inhibition Type | Competitive | The compound competes with the substrate (e.g., L-DOPA) for the active site of the enzyme. | [4] |

| Kᵢ | 4.0 x 10⁻⁴ M (at 2.5 µM)2.1 x 10⁻⁴ M (at 5 µM) | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | [4] |

The inhibitory effect on the melanin production pathway is visualized below.

Caption: Inhibition of the tyrosinase enzyme by this compound.

Safety and Handling

This compound presents several hazards that require careful handling in a laboratory setting.

| Hazard Type | GHS Classification and Description | Source(s) |

| Acute Toxicity | H312: Harmful in contact with skin. | [6][14] |

| Skin Irritation | H315: Causes skin irritation. | [6][14] |

| Eye Irritation | H319: Causes serious eye irritation. | [6][14] |

| Respiratory Irritation | H335: May cause respiratory irritation. | [6][14] |

| Sensitization | H317: May cause an allergic skin reaction. | [6][15] |

Handling Recommendations:

-

Avoid contact with skin and eyes.[5]

-

Wear suitable protective clothing, gloves, and eye/face protection.[1][14]

-

Use in a well-ventilated area and avoid breathing dust.[14][15]

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

Conclusion

This compound is a chemically versatile and thermally stable compound. Its reactivity is centered on its phenolic hydroxyl groups, which enable its use as a key monomer in the synthesis of robust, high-performance polymers. The stability of its biphenyl core contributes to the desirable properties of these materials. Furthermore, its ability to act as a potent enzyme inhibitor, specifically of tyrosinase, highlights its potential in the fields of cosmetics and drug development. A thorough understanding of its reactivity, stability, and handling requirements is essential for its safe and effective application in scientific and industrial research.

References

- 1. Page loading... [guidechem.com]

- 2. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]

- 3. This compound | 92-88-6 | Benchchem [benchchem.com]

- 4. This compound as a new potent tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [chembk.com]

- 6. This compound | C12H10O2 | CID 7112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,4′-Dihydroxy Biphenyl – N.S.CHEMICALS [nschemicals.in]

- 8. guidechem.com [guidechem.com]

- 9. Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity [iris.cnr.it]

- 10. researchgate.net [researchgate.net]

- 11. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. prepchem.com [prepchem.com]

- 14. chemos.de [chemos.de]

- 15. This compound 92-88-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to 4,4'-Dihydroxybiphenyl (CAS 92-88-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-Dihydroxybiphenyl (CAS 92-88-6), a versatile organic compound with significant applications in polymer chemistry and notable biological activities relevant to drug discovery and development. This document consolidates its physicochemical properties, spectroscopic data, synthesis and purification protocols, safety and toxicological information, and explores its roles as a tyrosinase inhibitor and an estrogen receptor modulator. Detailed experimental methodologies and visual diagrams of key pathways and workflows are included to support researchers in their practical applications of this compound.

Physicochemical Properties

This compound, also known as 4,4'-biphenol, is a white to off-white or light beige crystalline solid.[1][2] It is characterized by its high melting point and thermal stability. While sparingly soluble in water, it readily dissolves in organic solvents such as ethanol, ether, methanol, and acetone (B3395972).[3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 92-88-6 | [1] |

| Molecular Formula | C₁₂H₁₀O₂ | [3] |

| Molecular Weight | 186.21 g/mol | [3] |

| Appearance | White to light yellow powder to crystal | [3][4] |

| Melting Point | 278-285 °C | [3][4] |

| Boiling Point | 280.69 °C (rough estimate) | [4] |

| Density | 1.22 g/cm³ | [4] |

| Vapor Pressure | 0.00000079 mmHg | [1] |

| pKa | 9.74 ± 0.26 (Predicted) | [4] |

| Solubility | Insoluble in water; Soluble in methanol, ethanol, ether, acetone | [3][4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Reference(s) |

| ¹H NMR | Spectra available for review. | [6][7] |

| ¹³C NMR | Spectra available for review. | [6] |

| IR Spectroscopy | Characteristic peaks for O-H and aromatic C-H and C-C bonds. | [8][9] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 186. | [6][10][11] |

| UV-Vis | Excitation peak at 267 nm and emission peak at 351 nm. | [12] |

Synthesis and Purification

Several methods for the synthesis of this compound have been reported, ranging from classical approaches to more modern catalytic reactions.

Synthesis Protocols

a) Dehydrogenation of 4-(4-hydroxyphenyl)-3-cyclohexene-1-ol:

This method involves the use of a palladium-carbon catalyst.[13]

-

Reactants: 4-(4-hydroxyphenyl)-3-cyclohexene-1-ol, 5% palladium-carbon, α-methylstyrene, water.

-

Procedure:

-

Charge a stainless steel autoclave with the reactants.

-

Replace the internal atmosphere with nitrogen.

-

Heat the mixture to 200 °C for 3 hours.

-

Pour the reaction mass into an aqueous sodium hydroxide (B78521) solution and filter to remove the catalyst.

-

Separate the organic layer.

-

Neutralize the aqueous layer to pH 4 with hydrochloric acid to precipitate the product.

-

Filter, wash with water, and dry the crystals.[13]

-

b) Alkaline Fusion of Dipotassium (B57713) Salt of Biphenyl-4,4'-disulfonic Acid:

This industrial method involves high temperatures and alkaline conditions.[5]

-

Reactants: Dipotassium salt of biphenyl-4,4'-disulfonic acid, potassium hydroxide, sodium carbonate.

-

Procedure:

-

Heat potassium hydroxide and sodium carbonate to 280 °C in a stainless steel kettle.

-

Introduce the dipotassium salt of biphenyl-4,4'-disulfonic acid.

-

Increase the temperature to 320 °C and maintain for 3 hours.

-

Cool the melt by adding water.

-

Dilute the reaction mixture with water and acidify with concentrated hydrochloric acid to a pH of 6.5 at 90 °C.

-

Filter the resulting precipitate.

-

Extract the product with acetone and remove the solvent.[5]

-

c) Decomposition of 4,4'-di(2-hydroxy-2-propyl)biphenyl:

This process uses hydrogen peroxide and an acid catalyst.[14]

-

Reactants: 4,4'-di(2-hydroxy-2-propyl)biphenyl, hydrogen peroxide, acid catalyst (e.g., perchloric acid), acetonitrile.

-

Procedure:

-

Dissolve 4,4'-di(2-hydroxy-2-propyl)biphenyl in acetonitrile.

-

Add aqueous hydrogen peroxide.

-

Add the acid catalyst dropwise while stirring at 30 °C.

-

Continue stirring for 30 minutes.

-

The product can be quantified by high-performance liquid chromatography (HPLC).[14]

-

Purification Protocol

Crude this compound can be purified by recrystallization.

-

Solvents: Acetonitrile, methanol, or acetone are suitable recrystallization solvents.[14]

-

Procedure:

-

Dissolve the crude product in the chosen solvent under heat.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate to allow for the crystallization of the purified product.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals.[14]

-

Experimental Workflows

Caption: General workflow for the synthesis and purification of this compound.

Biological Activity and Applications in Drug Development

This compound has garnered interest in the pharmaceutical and cosmetic industries due to its biological activities, primarily as a tyrosinase inhibitor and an estrogen receptor modulator.

Tyrosinase Inhibition and Melanogenesis

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color.[3] Overproduction of melanin can lead to hyperpigmentation disorders. This compound has been identified as a potent competitive inhibitor of tyrosinase, with an IC₅₀ value of 1.91 μM.[3] This inhibitory action leads to a suppression of melanin biosynthesis, making it a compound of interest for applications in skin whitening and treating hyperpigmentation.[3][15][16]

Caption: Inhibition of the melanin biosynthesis pathway by this compound.

Estrogenic Activity

This compound has demonstrated estrogenic activity in in vivo assays using Saccharomyces cerevisiae hER.[17] Its structural similarity to diethylstilbestrol, a synthetic nonsteroidal estrogen, suggests its potential to interact with estrogen receptors.[2] This property makes it a subject of study for its potential endocrine-disrupting effects, as well as a scaffold for the development of selective estrogen receptor modulators (SERMs) which have applications in the treatment of hormone-dependent cancers and osteoporosis.

Caption: Simplified diagram of estrogen receptor activation by this compound.

Toxicology and Safety

This compound is considered to have low to moderate acute toxicity.[2] However, it can cause skin and eye irritation, and may cause respiratory irritation.[1][4] It is harmful if it comes into contact with the skin.[4] Chronic exposure in animal studies has been associated with potential hepatotoxic effects.[2]

Table 3: Toxicological Data for this compound

| Endpoint | Species | Route | Value | Reference(s) |

| LD₅₀ | Mouse | Intraperitoneal | 100 mg/kg | [18] |

| LD₅₀ | Rat | Oral | 9850 mg/kg | [18] |

| LC₅₀ (96h) | Fish (Oryzias latipes) | - | 12.8 mg/L | [4] |

| EC₅₀ (48h) | Daphnia magna | - | 1.76 mg/L | [4] |

| EC₅₀ (72h) | Algae | - | 2.15 mg/L | [4] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated place. Use local exhaust ventilation.[1][4]

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[4]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves.[4]

-

Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[4]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[1]

Conclusion

This compound is a compound with a well-defined set of physicochemical properties and a growing body of research highlighting its biological significance. For researchers in materials science, it serves as a key monomer for high-performance polymers. For those in drug development and cosmetology, its potent tyrosinase inhibitory activity presents a promising avenue for the development of novel treatments for hyperpigmentation. Its estrogenic properties, while necessitating careful toxicological assessment, also open up possibilities for its use as a lead compound in the design of new therapeutics. This guide provides a foundational resource to aid in the safe and effective utilization of this compound in a research and development setting.

References

- 1. chemos.de [chemos.de]

- 2. guidechem.com [guidechem.com]

- 3. This compound as a new potent tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound | C12H10O2 | CID 7112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,4'-Biphenol(92-88-6) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mzCloud – 4 4' Dihydroxybiphenyl [mzcloud.org]

- 11. [1,1'-Biphenyl]-4,4'-diol [webbook.nist.gov]

- 12. Spectrum [4,4'-dihydroxy Biphenyl] | AAT Bioquest [aatbio.com]

- 13. prepchem.com [prepchem.com]

- 14. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]

- 15. Discovery of Novel Dihydroxyphenol Tyrosinase Inhibitors for Treatment of Pigmentation: From Enzyme Screening to Three-Dimensional Human Skin Melanin Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 18. This compound [chembk.com]

An In-depth Technical Guide to the Physical and Chemical Properties of [1,1'-Biphenyl]-4,4'-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,1'-Biphenyl]-4,4'-diol, also commonly known as 4,4'-biphenol, is an organic compound that serves as a crucial building block in various fields, including the synthesis of high-performance polymers, liquid crystals, and pharmaceutical agents. Its rigid biphenyl (B1667301) backbone and the presence of two hydroxyl groups at the para positions impart unique properties that are leveraged in the design of molecules with specific thermal, optical, and biological activities. This guide provides a comprehensive overview of the physical and chemical properties of [1,1'-Biphenyl]-4,4'-diol, detailed experimental protocols for its synthesis, and insights into its biological significance, particularly its interaction with estrogen receptors.

Physicochemical Properties

The fundamental physical and chemical characteristics of [1,1'-Biphenyl]-4,4'-diol are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| IUPAC Name | [1,1'-Biphenyl]-4,4'-diol | [1] |

| CAS Number | 92-88-6 | [2] |

| Molecular Formula | C₁₂H₁₀O₂ | [2] |

| Molecular Weight | 186.21 g/mol | [3] |

| Appearance | Colorless or white to light beige crystalline solid/powder | [1] |

| Melting Point | 283 °C (541 °F; 556 K) | [1] |

| Boiling Point | Sublimes | [1] |

| Enthalpy of Sublimation | 138.6 ± 2.0 kJ/mol at 371 K | [4] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and ether. | [1] |

| pKa | 9.77±0.26 (Predicted for 4-acetate derivative) | [5] |

Spectral Data

Detailed spectral analysis is critical for the identification and characterization of [1,1'-Biphenyl]-4,4'-diol.

¹H NMR Spectroscopy

The ¹H NMR spectrum of [1,1'-Biphenyl]-4,4'-diol provides characteristic signals for the aromatic protons and the hydroxyl groups.

-

¹H NMR (400 MHz, CDCl₃): δ 7.19 (dd, J = 6.7, 2.1 Hz, 4H), 6.76 (dd, J = 6.7, 2.1 Hz, 4H), 4.52 (br s, 2H, -OH)[6].

¹³C NMR Spectroscopy

-

Biphenyl ¹³C NMR (100 MHz, CDCl₃): δ = 141.3, 129.8, 127.3, 127.2[7]. The introduction of hydroxyl groups at the 4 and 4' positions would be expected to shift the chemical shifts of the ipso-carbons (C4, C4') downfield and the ortho- and para-carbons upfield.

Other Spectral Data

Infrared (IR) and Mass Spectrometry (MS) data are also valuable for the characterization of this compound. The NIST Chemistry WebBook is a key resource for this information, providing IR and mass spectra.[3][8]

Synthesis and Experimental Protocols

Several synthetic routes to [1,1'-Biphenyl]-4,4'-diol have been developed, each with its own advantages and applications. The primary methods include the dealkylation of substituted biphenols, oxidative coupling of phenols, and the Ullmann reaction.

Synthesis via Dealkylation of 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-4,4'-diol

This method is a common industrial process that involves the removal of tert-butyl groups from a readily available precursor.[9]

Caption: A stepwise workflow for the synthesis of [1,1'-Biphenyl]-4,4'-diol.

A process for producing high-purity p,p'-biphenol involves the dealkylation of 3,3',5,5'-tetra-t-butyl-4,4'-dihydroxybiphenyl. This can be achieved in a one-stage process where the synthesis of the starting material and its subsequent dealkylation occur in the same reaction vessel. The reaction is conducted in the presence of a solvent and an acid catalyst, such as sulfuric acid, at a temperature ranging from 120 to 280°C[9]. During the reaction, the isobutene byproduct is continuously removed from the system. Following the reaction, the mixture can be neutralized with an aqueous alkaline solution, leading to the precipitation of the catalyst's salt. After filtration, the filtrate is acidified to precipitate the crude [1,1'-Biphenyl]-4,4'-diol, which is then purified by recrystallization[9].

Synthesis via Oxidative Coupling of Phenols

The direct oxidative coupling of phenol (B47542) can lead to a mixture of isomers. A more selective method involves the oxidative coupling of 2,6-di-tert-butylphenol, where the bulky tert-butyl groups direct the coupling to the para position. The resulting tetra-tert-butylated biphenol is then dealkylated as described above.[1]

Synthesis via Ullmann Reaction

The Ullmann reaction provides a classic method for the formation of biaryl compounds through the copper-mediated coupling of aryl halides.[10] This reaction typically requires high temperatures and can be used for the synthesis of symmetrical biaryls.

Biological Activity and Signaling Pathways

[1,1'-Biphenyl]-4,4'-diol has been shown to exhibit estrogenic activity, interacting with the estrogen receptor (ER). This interaction can initiate a signaling cascade that influences gene expression and cellular processes.

Estrogenic Activity

Studies have demonstrated that [1,1'-Biphenyl]-4,4'-diol can bind to the estrogen receptor, although with a lower affinity than the endogenous ligand 17β-estradiol[11]. This binding can trigger estrogenic responses in cells. For instance, in the human breast cancer cell line MCF-7, this compound has shown estrogen-like properties[11]. However, its ability to induce the expression of estrogen-regulated proteins like the progesterone (B1679170) receptor and pS2 was not observed in one study, suggesting it may cause an imbalanced estrogenic response[11].

Estrogen Receptor Signaling Pathway

The binding of an estrogenic compound like [1,1'-Biphenyl]-4,4'-diol to the estrogen receptor (ER), typically located in the cytoplasm or nucleus, initiates a series of events. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. The ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.

Caption: A simplified diagram of the estrogen receptor signaling pathway.

Applications in Drug Development and Research

The structural and biological properties of [1,1'-Biphenyl]-4,4'-diol make it a valuable scaffold in drug discovery and a useful tool in chemical biology research.

-

Scaffold for Drug Design: The rigid biphenyl core can be functionalized to create derivatives with a wide range of biological activities. Its estrogenic properties make it a starting point for the development of selective estrogen receptor modulators (SERMs).

-

High-Performance Polymers: It is a key monomer in the synthesis of polymers with high thermal stability and mechanical strength, which have applications in the aerospace and electronics industries.

-

Liquid Crystals: The rod-like structure of biphenyl derivatives is essential for the formation of liquid crystalline phases, which are used in display technologies.

Safety and Handling

[1,1'-Biphenyl]-4,4'-diol is classified as harmful in contact with skin and may cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. [1,1'-Biphenyl]-4,4'-diol [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. [1,1'-Biphenyl]-4,4'-diol [webbook.nist.gov]

- 4. [1,1'-Biphenyl]-4,4'-diol [webbook.nist.gov]

- 5. [1,1'-Biphenyl]-4,4'-diol, 4-acetate CAS#: 52189-89-6 [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. [1,1'-Biphenyl]-4,4'-diol [webbook.nist.gov]

- 9. EP0309226A2 - Process for producing P,P'-biphenol - Google Patents [patents.google.com]

- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 11. Effects of the environmental oestrogens bisphenol A, tetrachlorobisphenol A, tetrabromobisphenol A, 4-hydroxybiphenyl and 4,4'-dihydroxybiphenyl on oestrogen receptor binding, cell proliferation and regulation of oestrogen sensitive proteins in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dihydroxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4,4'-Dihydroxybiphenyl, a key intermediate in the synthesis of various polymers, electronic chemicals, and pharmaceutical compounds.[1][2] This document outlines its key physical properties, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Physicochemical Data of this compound

This compound, also known as [1,1′-Biphenyl]-4,4′-diol, is a white to light yellow crystalline powder.[1][2] It is characterized by its high melting point and thermal stability.[2] While it is insoluble in water, it exhibits solubility in organic solvents such as methanol, ethanol, and ether.[1][2]

The quantitative physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Melting Point | 279-286 °C | [1][3] |

| 280-282 °C | [4] | |

| 281 °C | ||

| Boiling Point | Data not readily available; may decompose at high temperatures. | |

| Appearance | White to light yellow powder or crystals | [1][2][3] |

| Solubility | Insoluble in water; Soluble in methanol, ethanol, ether, and Tetrahydrofuran. | [1] |

| CAS Number | 92-88-6 | [3] |

| Molecular Formula | C12H10O2 | [3] |

Experimental Protocols

The determination of melting and boiling points are fundamental techniques for assessing the purity and identity of a chemical compound.[5][6]

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.[6] The presence of impurities typically lowers and broadens the melting point range.[6][7]

Apparatus and Materials:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)[5]

-

Thermometer

-

Heating medium (e.g., paraffin (B1166041) oil)[5]

-

This compound sample (finely powdered and dry)[6]

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder.[6] If necessary, grind the crystals using a mortar and pestle.[6]

-

Loading the Capillary Tube: Pack the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[5][8]

-

Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5][8] Place this assembly into the melting point apparatus.[9]

-

Heating: Heat the apparatus slowly, especially near the expected melting point.[8][9] The heating rate should be controlled to ensure accurate measurement.[9]

-

Observation: Record the temperature at which the first crystals begin to melt and the temperature at which the last crystal disappears. This range is the melting point of the substance.[7] For a pure compound, this range is typically narrow.[7]

The boiling point of a liquid is the temperature at which its vapor pressure equals the external atmospheric pressure.[10][11] This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus and Materials:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., paraffin oil in a beaker)[5]

-

Liquid sample of the compound (if applicable, as this compound is a solid at room temperature)

Procedure:

-

Sample Preparation: Place a small amount of the liquid into a small test tube.

-

Capillary Inversion: Place a capillary tube, with its sealed end facing upwards, into the test tube containing the liquid.[12]

-

Apparatus Setup: Attach the test tube to a thermometer and immerse the setup in a heating bath.[10][12]

-

Heating: Heat the bath gradually.[5] As the liquid heats, air trapped in the capillary tube will escape.[10]

-

Observation: When the boiling point is reached, a continuous stream of bubbles will emerge from the open end of the capillary tube.[10]

-

Cooling and Measurement: Turn off the heat and allow the apparatus to cool. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[10]

Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of the physical properties of a chemical substance like this compound.

Caption: Workflow for determining the physical properties of a chemical compound.

References

- 1. 4,4′-Dihydroxy Biphenyl – N.S.CHEMICALS [nschemicals.in]

- 2. This compound [chembk.com]

- 3. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4,4 -Dihydroxybiphenyl 97 92-88-6 [sigmaaldrich.com]

- 5. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. davjalandhar.com [davjalandhar.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. cdn.juniata.edu [cdn.juniata.edu]

An In-depth Technical Guide to 4,4'-Dihydroxybiphenyl: Synonyms, Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-Dihydroxybiphenyl, a versatile organic compound with significant applications in polymer chemistry and pharmacology. This document details its nomenclature, physicochemical properties, established synthesis and purification protocols, and its roles as a modulator of estrogen receptor signaling and an inhibitor of tyrosinase. The information is presented to support advanced research and development activities.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names in scientific literature and commercial contexts. Proper identification is crucial for accurate research and sourcing.

Table 1: Synonyms and Alternative Names for this compound

| Common Name | Systematic Name | Other Names |

| 4,4'-Biphenol[1] | [1,1'-Biphenyl]-4,4'-diol | p,p'-Biphenol |

| 4,4'-Biphenyldiol[1] | 4-(4-hydroxyphenyl)phenol | p,p'-Diphenol |

| 4,4'-Dihydroxydiphenyl | Antioxidant DOD | |

| Biphenyl-4,4'-diol | 4,4'-Diphenol |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental and industrial settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₂ | [2] |

| Molecular Weight | 186.21 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 280-282 °C | [4] |

| Boiling Point | 378.9 °C (estimated) | |

| Solubility | Soluble in ethanol, ether, acetone, and methanol. Insoluble in water. | [5] |

| pKa | 9.45 (estimated) | |

| LogP | 3.11 (estimated) | |

| CAS Number | 92-88-6 | [6] |

Synthesis and Purification Protocols

Multiple synthetic routes to this compound have been developed, each with distinct advantages. Post-synthesis purification is critical to achieving the high purity required for most applications.

Experimental Protocol: Synthesis via Oxidative Coupling and Dealkylation

This common industrial method involves the oxidative coupling of a substituted phenol (B47542) followed by dealkylation.[7]

Materials:

-

Oxygen

-

Solvent (e.g., toluene)

-

Catalyst (for oxidative coupling)

-

Reducing agent (e.g., 2,6-di-tert-butylphenol itself)

-

Acid catalyst (for dealkylation, e.g., sulfuric acid)

Procedure:

-

Oxidative Coupling: Dissolve 2,6-di-tert-butylphenol in a suitable solvent. In the presence of a catalyst, bubble oxygen through the solution to induce the formation of phenol radicals. These radicals will dimerize to form 3,3',5,5'-tetra-tert-butyldiphenoquinone.

-

Reduction: In an oxygen-free environment, reduce the diphenoquinone (B1195943) intermediate to 3,3',5,5'-tetra-tert-butyl-4,4'-dihydroxybiphenyl by reacting it with two equivalents of 2,6-di-tert-butylphenol.

-

Dealkylation: Subject the resulting tetra-tert-butyl-biphenyl derivative to high temperatures in the presence of an acid catalyst to remove the tert-butyl groups, yielding this compound.[8]

Experimental Protocol: Purification by Recrystallization

Recrystallization is an effective method for purifying crude this compound.[9]

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., aqueous ethanol, acetone, or acetonitrile)[10]

-

Activated charcoal (optional, for removing colored impurities)

-

Filtration apparatus (Buchner funnel, filter flask)

Procedure:

-

Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot recrystallization solvent to form a saturated solution.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Analytical Methods

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and quantification of this compound.[11][12]

Experimental Protocol: HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column

Mobile Phase:

-

A gradient or isocratic mixture of acetonitrile (B52724) and water is commonly used. The exact composition may need to be optimized based on the specific column and system.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of high-purity this compound in a suitable solvent (e.g., acetonitrile) at known concentrations.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatography: Inject the standard and sample solutions into the HPLC system. Monitor the elution at a wavelength where this compound has strong absorbance (e.g., around 260 nm).

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use this curve to determine the concentration of this compound in the sample.

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily as a modulator of estrogen receptors and as an inhibitor of the enzyme tyrosinase.

Estrogen Receptor Signaling

This compound is recognized as a xenoestrogen, a foreign compound that can mimic the effects of estrogen.[3] It has been shown to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a preference for ERβ.[6] This interaction can initiate a signaling cascade that influences gene expression and cellular processes.

Tyrosinase Inhibition

This compound has been identified as a potent competitive inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis.[7] By blocking the active site of tyrosinase, it prevents the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby inhibiting the production of melanin. This property makes it a compound of interest for applications in dermatology and cosmetics for skin whitening.

Conclusion

This compound is a compound of significant interest due to its utility as a monomer in high-performance polymers and its distinct biological activities. The information provided in this guide, from its fundamental properties to detailed experimental protocols and mechanisms of action, serves as a valuable resource for researchers and professionals in chemistry and drug development. Further investigation into its biological roles and potential applications is warranted.

References

- 1. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of the environmental oestrogens bisphenol A, tetrachlorobisphenol A, tetrabromobisphenol A, 4-hydroxybiphenyl and this compound on oestrogen receptor binding, cell proliferation and regulation of oestrogen sensitive proteins in the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential regulation of estrogen receptors α and β by 4-(E)-{(4-hydroxyphenylimino)-methylbenzene, 1,2-diol}, a novel resveratrol analog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound as a new potent tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Home Page [chem.ualberta.ca]

- 10. guidechem.com [guidechem.com]

- 11. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Health and Safety of 4,4'-Dihydroxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for 4,4'-Dihydroxybiphenyl (CAS No. 92-88-6), also known as 4,4'-biphenol. The information is compiled from various safety data sheets and scientific literature to ensure a thorough understanding of its potential hazards, handling procedures, and toxicological profile.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is sparingly soluble in water but soluble in organic solvents like ethanol, acetone, and ether.

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| Melting Point | 280-283 °C |

| Synonyms | 4,4'-Biphenol, 4,4'-Biphenyldiol, p,p'-Biphenol |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification:

-

Acute Toxicity, Dermal: Category 4[1]

-

Skin Irritation: Category 2[1]

-

Eye Irritation: Category 2[1]

-

Skin Sensitization: Category 1[2]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]

-

Hazardous to the Aquatic Environment, Long-term (Chronic): Category 2 or 3[2]

Signal Word: Warning

Hazard Statements:

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H317: May cause an allergic skin reaction.[2]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

H411/H412: Toxic/Harmful to aquatic life with long-lasting effects.[2]

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for this compound.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 2000 mg/kg bw | ECHA REACH Dossier |

| LD₅₀ | Rabbit | Dermal | > 2000 mg/kg bw | ECHA REACH Dossier |

Table 2: Irritation and Sensitization

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation | Rabbit | Irritating | Category 2 | ECHA REACH Dossier |

| Eye Irritation | Rabbit | Irritating | Category 2 | ECHA REACH Dossier |

| Skin Sensitization | Mouse | Sensitizing | Category 1 | ECHA REACH Dossier |

Table 3: Repeated Dose Toxicity

| Endpoint | Species | Route | Duration | NOAEL | Reference |

| Sub-acute toxicity | Rat | Oral | 28 days | 150 mg/kg bw/day | ECHA REACH Dossier |

Table 4: Genotoxicity

| Assay | System | Metabolic Activation | Result | Reference |

| Ames Test (OECD 471) | S. typhimurium | With and without S9 | Negative | ECHA REACH Dossier |

| In vitro Chromosomal Aberration (OECD 473) | Human Lymphocytes | With and without S9 | Negative | ECHA REACH Dossier |

Table 5: Ecotoxicity

| Endpoint | Species | Duration | Value | Reference |

| LC₅₀ | Oryzias latipes (Japanese rice fish) | 96 h | 12.8 mg/L | [2] |

| EC₅₀ | Daphnia magna (Water flea) | 48 h | 1.76 mg/L | [2] |

| EC₅₀ | Pseudokirchneriella subcapitata (Green algae) | 72 h | 2.15 mg/L | [2] |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines.

Acute Oral Toxicity (OECD 423)

-

Test System: Wistar rats, typically females, are used.

-

Procedure: A single dose of the test substance is administered by oral gavage. The study follows a stepwise procedure with the use of 3 animals of a single sex per step. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The choice of the starting dose is based on available information.

-

Observations: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly. A gross necropsy is performed on all animals at the end of the study.

Skin Irritation (OECD 404)

-

Test System: Albino rabbits are used.

-

Procedure: A 0.5 g amount of the solid test substance, moistened with a small amount of water, is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing for 4 hours.

-

Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a graded scale.

Eye Irritation (OECD 405)

-

Test System: Albino rabbits are used.

-

Procedure: A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observations: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation. The reactions are scored according to a graded scale.

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

-

Test System: CBA/Ca or CBA/J strain mice are used.

-

Procedure: The test substance is applied to the dorsal surface of the ear for three consecutive days. On day 6, a solution of ³H-methyl thymidine (B127349) is injected intravenously. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

Endpoint: A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by β-scintillation counting. The stimulation index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer (B1316253) if the SI is ≥ 3.

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

-

Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used.

-

Procedure: The test is conducted with and without a metabolic activation system (S9 mix). The bacteria are exposed to the test substance at various concentrations and plated on a minimal agar (B569324) medium.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

This compound has been shown to exhibit estrogenic activity by binding to the estrogen receptor (ER). Upon binding, it can initiate a signaling cascade that can lead to various cellular responses.

Caption: Estrogen receptor signaling pathway initiated by this compound.

General Workflow for In Vitro Toxicity Testing

The following diagram illustrates a typical workflow for assessing the toxicity of a chemical substance using in vitro methods.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4,4'-Dihydroxybiphenyl from Biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dihydroxybiphenyl is a valuable chemical intermediate in the production of high-performance polymers, liquid crystals, and various pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the synthesis of this compound, with a primary focus on synthetic routes originating from biphenyl (B1667301). The methodologies covered include the widely utilized sulfonation and alkali fusion process, a multi-step route involving Friedel-Crafts alkylation followed by oxidation and cracking, and a halogenation-hydrolysis pathway. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to select and perform the most suitable synthesis for their specific applications.

Introduction

The synthesis of this compound from biphenyl is a cornerstone of industrial organic chemistry, with several established routes offering varying degrees of efficiency, cost-effectiveness, and environmental impact. The choice of a particular synthetic pathway often depends on the desired scale of production, purity requirements, and available starting materials and reagents. This document outlines the most common and industrially relevant methods for the preparation of this compound from biphenyl.

Synthetic Pathways from Biphenyl

There are three primary industrial routes for the synthesis of this compound starting from biphenyl:

-

Sulfonation and Alkali Fusion: This is a classic and widely practiced industrial method.[1][2][3] It involves the disulfonation of biphenyl to produce biphenyl-4,4'-disulfonic acid, followed by fusion with a strong base, such as potassium hydroxide (B78521), at high temperatures.

-

Friedel-Crafts Alkylation, Oxidation, and Cracking: This multi-step process begins with the Friedel-Crafts alkylation of biphenyl. The resulting 4,4'-dialkylbiphenyl is then oxidized to form a hydroperoxide, which is subsequently cleaved (cracked) to yield this compound and a ketone byproduct.[4]

-

Halogenation and Hydrolysis: This route entails the dihalogenation of biphenyl, typically bromination, to yield 4,4'-dihalobiphenyl. The dihalide is then subjected to hydrolysis under harsh conditions of high temperature and pressure in the presence of a base to afford the final product.[1]

Experimental Protocols

Method 1: Sulfonation and Alkali Fusion

This protocol is adapted from established industrial practices.[1][2][5]

Step 1: Sulfonation of Biphenyl

-

Materials: Biphenyl, concentrated sulfuric acid.

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a heating mantle, carefully add biphenyl to an excess of concentrated sulfuric acid.

-

Heat the mixture to the desired reaction temperature and maintain for several hours to ensure complete disulfonation to biphenyl-4,4'-disulfonic acid.

-

Monitor the reaction progress by suitable analytical techniques (e.g., HPLC).

-

Upon completion, the reaction mixture containing the disulfonic acid is typically used directly in the next step.

-

Step 2: Alkali Fusion

-

Materials: Biphenyl-4,4'-disulfonic acid (from Step 1), potassium hydroxide, sodium carbonate.

-

Procedure:

-

In a high-temperature resistant reactor (e.g., a stainless steel kettle), melt potassium hydroxide and sodium carbonate.[5]

-

Introduce the biphenyl-4,4'-disulfonic acid (or its dipotassium (B57713) salt) to the molten alkali at approximately 280°C.[5]

-

Increase the temperature to around 320°C and maintain for about 3 hours.[5]

-

After the fusion is complete, carefully cool the reaction mass by the controlled addition of water.[5]

-

Dissolve the solidified melt in water and acidify with a strong acid, such as concentrated hydrochloric acid, to a pH of 6.5 at 90°C to precipitate the crude this compound.[5]

-

Filter the precipitate and purify by recrystallization from a suitable solvent like acetone.[5]

-

Method 2: Friedel-Crafts Alkylation, Oxidation, and Cracking

This protocol is based on a patented industrial method.[4]

Step 1: Friedel-Crafts Alkylation of Biphenyl

-

Materials: Biphenyl, an alkylating agent (e.g., cyclopentene (B43876) or cyclohexene), a Friedel-Crafts catalyst (e.g., AlCl₃, FeCl₃, or a solid acid catalyst).

-

Procedure:

-

Charge a reactor with biphenyl and the chosen catalyst.

-

Slowly add the alkylating agent (e.g., cyclopentene) to the reaction mixture while maintaining the temperature within a specified range.

-

The molar ratio of the alkylating agent to biphenyl is typically between 2 and 3.[4]

-

Stir the reaction mixture until the alkylation to 4,4'-dicyclopentylbiphenyl is complete.

-

Work up the reaction mixture to isolate the 4,4'-dialkylbiphenyl.

-

Step 2: Oxidation to Hydroperoxide

-

Materials: 4,4'-Dialkylbiphenyl, an oxidizing agent (e.g., air or oxygen), a catalyst (optional).

-

Procedure:

-

Introduce the 4,4'-dialkylbiphenyl into an oxidation reactor.

-

Bubble air or oxygen through the reaction mixture at an elevated temperature.

-

The reaction is typically carried out in the presence of a catalyst to facilitate the formation of 4,4'-dialkylbiphenyl hydroperoxide.

-

Monitor the reaction to achieve the desired level of conversion.

-

Step 3: Cracking of Hydroperoxide

-

Materials: 4,4'-Dialkylbiphenyl hydroperoxide, an acid catalyst (e.g., sulfuric acid, phosphoric acid, or p-toluenesulfonic acid).[4]

-

Procedure:

-

Decompose the hydroperoxide in the presence of a catalytic amount of a strong acid.[4]

-

The reaction is typically carried out in a suitable solvent.

-

The cracking reaction yields this compound and a ketone byproduct (e.g., cyclopentanone).

-

Isolate and purify the this compound from the reaction mixture.

-

Data Presentation

| Parameter | Method 1: Sulfonation & Alkali Fusion | Method 2: Friedel-Crafts Alkylation, Oxidation & Cracking |

| Starting Material | Biphenyl | Biphenyl |

| Key Intermediates | Biphenyl-4,4'-disulfonic acid | 4,4'-Dialkylbiphenyl, 4,4'-Dialkylbiphenyl hydroperoxide |

| Key Reagents | H₂SO₄, KOH, Na₂CO₃, HCl | Alkylating agent, Friedel-Crafts catalyst, O₂, Acid catalyst |

| Reaction Temperature | Sulfonation: Varies; Fusion: 280-320°C[5] | Varies for each step |

| Reported Yield | High (e.g., 92%)[5] | High selectivity and yield are claimed[4] |

| Product Purity | >99% (after recrystallization)[5] | Suitable for industrial production[4] |

Visualizations

References

- 1. Page loading... [wap.guidechem.com]

- 2. US4324926A - Process for the purification of 4,4' dihydroxydiphenyl - Google Patents [patents.google.com]

- 3. US5847234A - Process for the preparation of 4-hydroxybiphenyl - Google Patents [patents.google.com]

- 4. CN111606784A - Synthetic method of 4, 4' -dihydroxybiphenyl - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxybiphenyl via Ullmann Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4,4'-dihydroxybiphenyl, a key intermediate in the production of high-performance polymers, liquid crystals, and pharmaceuticals. The featured method is the Ullmann condensation, a classic copper-catalyzed cross-coupling reaction. While modern methods such as Suzuki-Miyaura coupling are also prevalent, the Ullmann reaction remains a significant and historically important route. This document outlines the traditional approach involving the homocoupling of 4-halophenols at elevated temperatures in the presence of a copper catalyst.

Introduction

This compound is a valuable symmetrical biaryl compound with wide-ranging applications. Its rigid structure and the presence of two hydroxyl groups make it an essential monomer for various polymers, including liquid crystalline polymers and high-performance engineering plastics. Furthermore, its structural similarity to diethylstilbestrol (B1670540) has led to its use as a building block in the development of estrogen receptor modulators in medicinal chemistry.

The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, is a well-established method for the formation of carbon-carbon bonds between aryl halides. The classic Ullmann reaction for the synthesis of symmetrical biaryls involves the copper-catalyzed coupling of two equivalents of an aryl halide at high temperatures.[1][2] For the synthesis of this compound, this typically involves the homocoupling of a 4-halophenol, such as 4-iodophenol (B32979) or 4-bromophenol.

Reaction Principle

The Ullmann condensation for the synthesis of this compound proceeds via the copper-catalyzed homocoupling of a 4-halophenol. The reaction is believed to involve the formation of an organocopper intermediate. A copper(I) species is thought to undergo oxidative addition to the aryl halide. The resulting organocopper compound can then react with a second molecule of the aryl halide, leading to the formation of the biaryl product and the regeneration of the copper catalyst. The overall reaction is typically carried out at high temperatures, often in a high-boiling polar solvent or, in some cases, without a solvent.

Experimental Protocols

While specific, detailed contemporary protocols for the Ullmann homocoupling of 4-halophenols to this compound are not abundantly available in recent literature, the following represents a generalized procedure based on the principles of the classical Ullmann reaction. It is crucial to note that reaction conditions, particularly temperature and the choice of catalyst and solvent, can significantly impact the yield and purity of the product. Optimization of these parameters is often necessary.

Materials:

-

4-Iodophenol (or 4-bromophenol)

-

Copper powder (activated) or Copper(I) salt (e.g., CuI)

-

High-boiling point solvent (e.g., N,N-dimethylformamide (DMF), nitrobenzene, or sand as a high-temperature medium)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for high-temperature reactions

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography, recrystallization solvents)

Generalized Procedure:

-

Catalyst Activation (if using copper powder): Activated copper powder can be prepared by methods such as the reduction of copper sulfate (B86663) with zinc metal in hot water. This step is crucial for enhancing the reactivity of the copper.

-